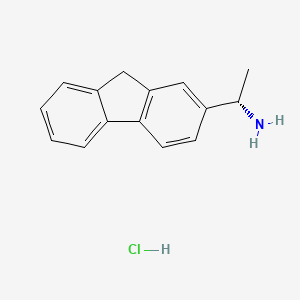
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is a chiral amine compound derived from fluorene. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the amine group.
Chiral Resolution: The compound is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution and purification processes to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
Fluorenylmethoxycarbonyl chloride: A related compound used in peptide synthesis.
Fluorene: The parent compound from which (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is derived.
Uniqueness
This compound is unique due to its chiral nature and specific reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C15H16ClN |
|---|---|
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
(1S)-1-(9H-fluoren-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8,10H,9,16H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
QZGPXLNMMWKRSM-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
SMILES canónico |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


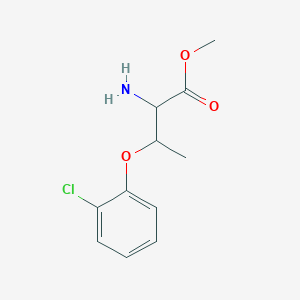

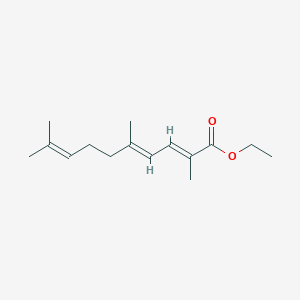
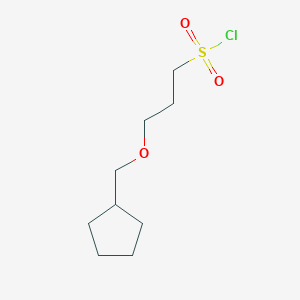
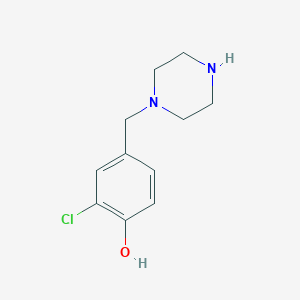
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
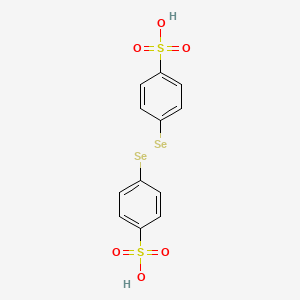
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

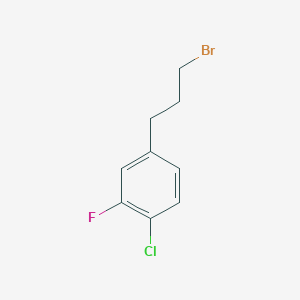
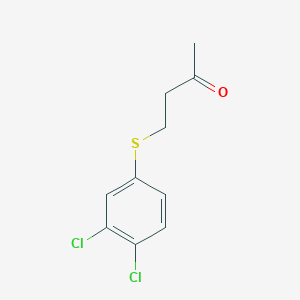
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)

